

mechanism of action of 2-benzylideneindolin-3-one compounds

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Compound of Interest

Compound Name: 2-Benzylideneindolin-3-one

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An In-depth Technical Guide on the Mechanism of Action of **2-Benzylideneindolin-3-one** Compounds

Introduction

The **2-benzylideneindolin-3-one**, also known as the 2-oxindole scaffold, is a prominent heterocyclic core in medicinal chemistry. This structure is a key feature in a multitude of synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] Notably, derivatives of this scaffold are critical components in several approved receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, highlighting their therapeutic significance.[1][2][5] This guide provides a detailed overview of the primary mechanisms of action for **2-benzylideneindolin-3-one** compounds, focusing on their role as kinase inhibitors and their impact on other cellular processes.

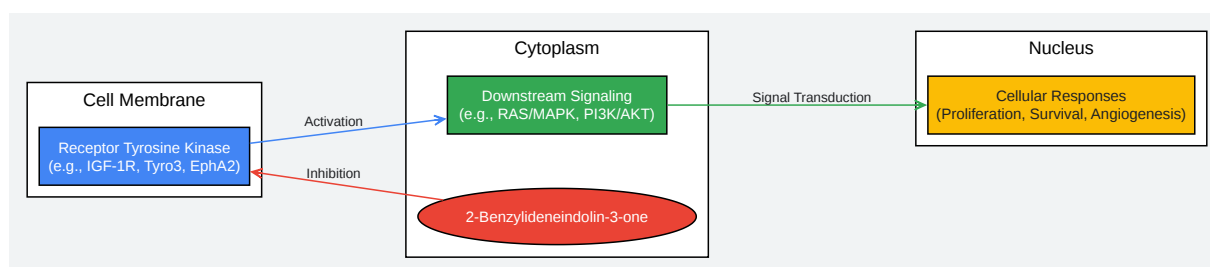
Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the anticancer effects of **2-benzylideneindolin-3-one** derivatives is the inhibition of protein kinases.[1][5][6] These compounds often act as multi-targeted kinase inhibitors, binding to the ATP-binding site of various kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, migration, and angiogenesis.[5][6]

Targeted Kinases

A diverse range of kinases are targeted by **2-benzylideneindolin-3-one** derivatives:

- Receptor Tyrosine Kinases (RTKs): These are a major class of targets. Specific examples include Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, EphA2, and Fms-like tyrosine kinase 3 (FLT3).[6][7] By inhibiting these receptors, the compounds can suppress tumor growth and angiogenesis.[6]
- Non-Receptor Tyrosine Kinases: c-Src is a key non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion that is inhibited by some **2-benzylideneindolin-3-one** derivatives.[8]
- Serine/Threonine Kinases: This class includes crucial cell cycle regulators.
 - Aurora A Kinase (AURKA): Several derivatives have been developed as allosteric inhibitors of AURKA, a key mitotic kinase overexpressed in many cancers.[9][10]
 - Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle, is another important target for these compounds.[5][7]
 - Glycogen Synthase Kinase 3 β (GSK3 β): Some azaindolin-2-one derivatives have shown dual inhibition of GSK3 β and tau aggregation, suggesting potential in neurodegenerative diseases.[11]



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Caption: General signaling pathway of RTK inhibition by **2-benzylideneindolin-3-one** compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of selected **2-benzylideneindolin-3-one** derivatives against various kinases.

Compound ID	Target Kinase	IC50	Reference
AK34	Aurora A	1.68 μ M	[9]
Compound III	FLT3	2.49 μ M	[7]
Unnamed Oxindole Derivative	FLT3	0.27 nM	[7]
CDK2	2.47 nM	[7]	
(E)-2f	GSK3 β	1.7 μ M	[11]

Other Mechanisms of Action

Beyond kinase inhibition, these compounds elicit their therapeutic effects through several other mechanisms:

- **Induction of Apoptosis and Cell Cycle Arrest:** Some derivatives induce G2/M phase arrest in the cell cycle and promote apoptosis, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[12]
- **Antifungal and Antimicrobial Activity:** Certain **2-benzylideneindolin-3-one** compounds have demonstrated significant antifungal activity against various dermatophyte species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L.[13][14][15] They also exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The proposed mechanism for some derivatives is the inhibition of dihydrofolate reductase (DHFR).[4]

Data Presentation: Antimicrobial Activity

Compound ID	Organism	MIC	Reference
3-benzylideneindolin-2-one	Dermatophyte species	0.25 - 8 mg/L	[13] [14] [15]
Compound 10f, 10g, 10h	Staphylococcus aureus	0.5 µg/mL	[3]
Compound XI	Various bacteria	0.0625 - 4 µg/mL	[3]

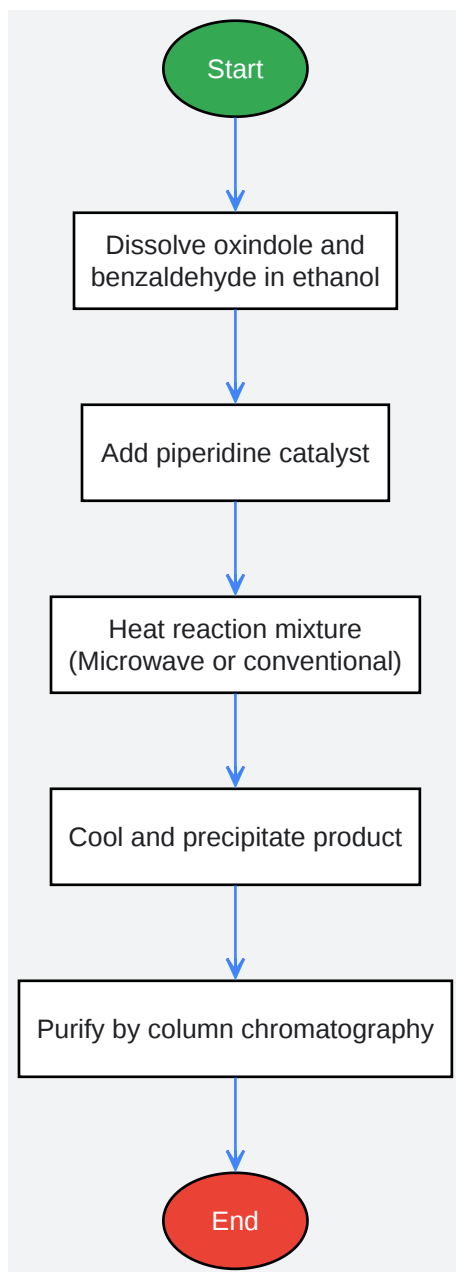
Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of **2-benzylideneindolin-3-one** compounds.

Synthesis via Knoevenagel Condensation

The core scaffold of these compounds is typically synthesized through a Knoevenagel condensation reaction.

- **Reactants:** Equimolar amounts of a substituted oxindole and a substituted benzaldehyde are used.[\[9\]](#)
- **Solvent and Catalyst:** The reactants are dissolved in ethanol, and a catalytic amount of piperidine is added.[\[9\]](#)
- **Reaction Conditions:** The mixture is heated in a sealed vessel, often using microwave irradiation to reduce reaction times.[\[3\]](#)[\[9\]](#)
- **Purification:** The product is purified using techniques like column chromatography.[\[8\]](#)



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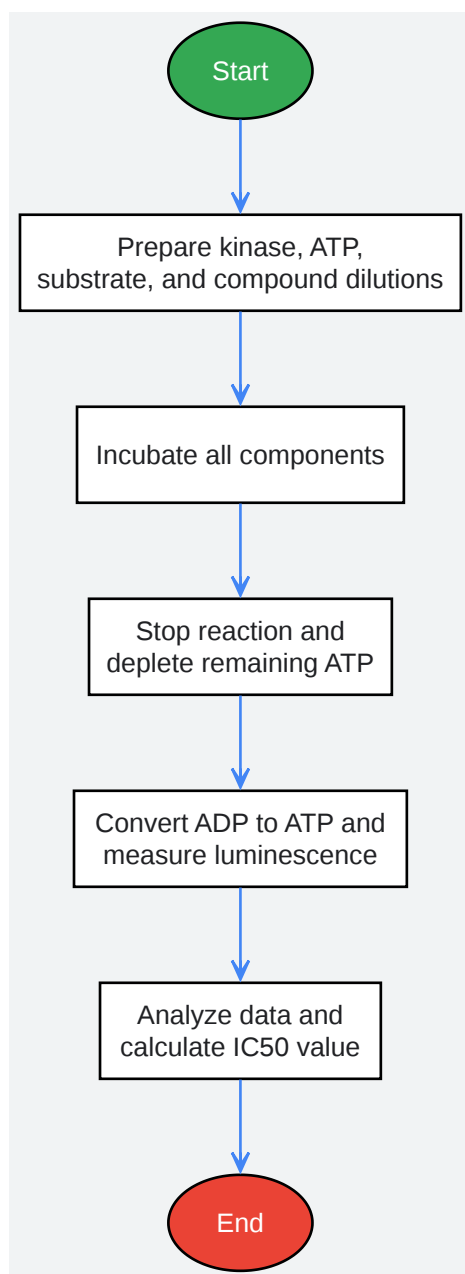
Caption: General workflow for the synthesis of **2-benzylideneindolin-3-one** derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory potency of the compounds against specific kinases.

- Assay Kit: Commercially available kits like the ADP-Glo™ Kinase Assay are often used.[9]

- Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, NaCl, EGTA, MgCl₂, Tween-20, BSA, and DTT.[\[9\]](#)
- Procedure:
 - The test compounds, dissolved in DMSO, are serially diluted.[\[9\]](#)
 - The compound is incubated with the target kinase and ATP.
 - The kinase reaction is initiated by adding the substrate.
 - After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
 - A second reagent is added to convert the ADP product to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Data Analysis: The luminescence is proportional to the ADP generated and reflects the kinase activity. IC₅₀ values are calculated from the dose-response curves.[\[9\]](#)



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Caption: Experimental workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

- Inoculum Preparation: A standardized suspension of the microbial cells is prepared.

- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for microbial growth.
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.^{[13][14][15]}
- MFC Determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.^{[13][14][15]}

Conclusion

2-Benzylideneindolin-3-one compounds represent a versatile and potent class of biologically active molecules. Their primary mechanism of action, particularly in the context of cancer, is the inhibition of a wide range of protein kinases that are critical for tumor progression. Additionally, their ability to induce apoptosis and cell cycle arrest, coupled with their significant antimicrobial and antifungal properties, underscores their broad therapeutic potential. The straightforward synthesis and the possibility for extensive chemical modification make this scaffold a highly attractive starting point for the development of novel therapeutic agents.

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